2,2',3,3',4,4',5,6-Octabromodiphenyl ether
Overview
Description
2,2’,3,3’,4,4’,5,6-Octabromodiphenyl ether is a brominated flame retardant belonging to the group of polybrominated diphenyl ethers (PBDEs). It is commonly used in various industrial applications to enhance the fire resistance of materials, particularly in electronic and electrical equipment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,3’,4,4’,5,6-Octabromodiphenyl ether typically involves the bromination of diphenyl ether. The reaction is carried out using bromine or bromine-containing compounds under controlled conditions to achieve the desired level of bromination .
Industrial Production Methods
Commercial production of 2,2’,3,3’,4,4’,5,6-Octabromodiphenyl ether involves a technical mixture of different PBDE congeners. The process includes the bromination of diphenyl ether in the presence of a catalyst, followed by purification steps to isolate the specific congener .
Chemical Reactions Analysis
Types of Reactions
2,2’,3,3’,4,4’,5,6-Octabromodiphenyl ether undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of brominated phenols and other oxidation products.
Reduction: Reduction reactions can result in the removal of bromine atoms, producing less brominated diphenyl ethers.
Substitution: Halogen exchange reactions can occur, where bromine atoms are replaced by other halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often involve reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions include various brominated phenols, less brominated diphenyl ethers, and halogen-exchanged diphenyl ethers .
Scientific Research Applications
2,2’,3,3’,4,4’,5,6-Octabromodiphenyl ether has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of brominated flame retardants in the environment.
Biology: Research focuses on its effects on biological systems, including its potential endocrine-disrupting properties.
Medicine: Studies investigate its impact on human health, particularly its potential role in developmental and reproductive toxicity.
Mechanism of Action
The mechanism of action of 2,2’,3,3’,4,4’,5,6-Octabromodiphenyl ether involves its interaction with biological molecules, leading to various effects:
Molecular Targets: It can bind to hormone receptors, disrupting normal hormonal functions.
Pathways Involved: It affects the endocrine system, potentially leading to developmental and reproductive issues.
Comparison with Similar Compounds
Similar Compounds
Decabromodiphenyl ether: Another brominated flame retardant with a higher degree of bromination.
Pentabromodiphenyl ether: A related compound with fewer bromine atoms.
Heptabromodiphenyl ether: Similar in structure but with one less bromine atom.
Uniqueness
2,2’,3,3’,4,4’,5,6-Octabromodiphenyl ether is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. Its balance of bromination makes it effective as a flame retardant while also posing specific environmental and health concerns .
Properties
IUPAC Name |
1,2,3,4,5-pentabromo-6-(2,3,4-tribromophenoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2Br8O/c13-3-1-2-4(6(15)5(3)14)21-12-10(19)8(17)7(16)9(18)11(12)20/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPQLSLKPHQEEOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2Br8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074774 | |
Record name | PBDE 195 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4074774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
801.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
446255-38-5 | |
Record name | 2,2',3,3',4,4',5,6-Octabromodiphenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446255385 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PBDE 195 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4074774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',3,3',4,4',5,6-OCTABROMODIPHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EWT046P97I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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